molecular formula C8H6N2O3 B082257 2-Methoxy-5-nitrobenzonitrile CAS No. 10496-75-0

2-Methoxy-5-nitrobenzonitrile

Cat. No.: B082257
CAS No.: 10496-75-0
M. Wt: 178.14 g/mol
InChI Key: LTYIIDMVVUWOGP-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O3. It is a derivative of benzonitrile, characterized by the presence of a methoxy group (-OCH3) at the second position and a nitro group (-NO2) at the fifth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-nitrobenzonitrile typically involves the nitration of 2-methoxybenzonitrile. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the nitration process.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 2-methoxy-5-aminobenzonitrile. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used for these reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst, or sodium borohydride in an appropriate solvent.

    Substitution: Sodium methoxide or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products:

    Reduction: 2-Methoxy-5-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-nitrobenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: The compound can be a precursor in the synthesis of pharmaceutical agents with potential therapeutic applications.

    Chemical Research: It is used in studies involving nitration and reduction reactions to understand reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-nitrobenzonitrile in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro group, making it more susceptible to nucleophilic attack. The methoxy group, being an electron-donating group, can influence the reactivity and orientation of the reactions. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent.

Comparison with Similar Compounds

    2-Methoxybenzonitrile: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.

    5-Nitrobenzonitrile: Lacks the methoxy group, affecting its electronic properties and reactivity.

    2-Ethoxy-5-nitrobenzonitrile: Similar structure but with an ethoxy group instead of a methoxy group, which can influence its solubility and reactivity.

Uniqueness: 2-Methoxy-5-nitrobenzonitrile is unique due to the combined presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

2-methoxy-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYIIDMVVUWOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146876
Record name 2-Methoxy-5-nitrobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10496-75-0
Record name 2-Methoxy-5-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10496-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-nitrobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010496750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-5-nitrobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-5-nitrobenzonitrile
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Synthesis routes and methods

Procedure details

A mixture of 2-cyano-4-nitrophenol (3.5 g, 21 mmol), K2CO3 (5.9 g, 42 mmol), and MeI (9.08 g, 64 mmol) in acetone (50 mL) was heated at reflux overnight. The mixture was cooled and concentrated, taken up in H2O, stirred, filtered the yellow solid, dried by air (3.0 g, 79%). 1H NMR (400 MHz, CDCl3): d 4.08 (s, 3H), 7.12 (d, J=9.2 Hz, 1H), 8.5 (m, 2H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
9.08 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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